![molecular formula C18H24N2O4 B15249222 N-[2-(S)-[(1,1-dimethylethyloxycarbonyl)amino]-3-methylbutyl]phthalimide](/img/structure/B15249222.png)
N-[2-(S)-[(1,1-dimethylethyloxycarbonyl)amino]-3-methylbutyl]phthalimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(S)-(1-(1,3-dioxoisoindolin-2-yl)-3-methylbutan-2-yl)carbamate: is a compound that features a tert-butyl carbamate group. This compound is often used in organic synthesis, particularly in the protection of amines. The tert-butyl group is known for its stability and resistance to various reaction conditions, making it a valuable protecting group in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(S)-(1-(1,3-dioxoisoindolin-2-yl)-3-methylbutan-2-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc2O .
Industrial Production Methods: Industrial production of tert-butyl carbamates often involves similar methods but on a larger scale. The use of flow microreactor systems has been developed to improve the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl carbamates can undergo oxidation reactions, although these are less common due to the stability of the tert-butyl group.
Substitution: Substitution reactions involving tert-butyl carbamates often occur at the carbamate nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Palladium catalysts, cesium carbonate (Cs2CO3), 1,4-dioxane as solvent.
Major Products:
Oxidation: Typically yields oxidized derivatives of the carbamate.
Reduction: Produces the corresponding amine.
Substitution: Results in N-Boc-protected derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl carbamates are widely used as protecting groups in peptide synthesis and other organic syntheses due to their stability and ease of removal under acidic conditions .
Biology and Medicine: In biological research, tert-butyl carbamates are used to protect amine groups in various biomolecules, facilitating the study of complex biochemical pathways without interference from reactive amines .
Industry: Industrially, tert-butyl carbamates are used in the synthesis of pharmaceuticals and agrochemicals. They are also employed in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism by which tert-butyl carbamates exert their effects involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, releasing the free amine. This process involves protonation of the carbamate, followed by loss of the tert-butyl cation and decarboxylation to yield the free amine .
Comparaison Avec Des Composés Similaires
- Benzyl carbamate
- tert-Butyl carbazate
- tert-Butyl-N-methylcarbamate
- Methyl carbamate
- Phenyl carbamate
Uniqueness: tert-Butyl(S)-(1-(1,3-dioxoisoindolin-2-yl)-3-methylbutan-2-yl)carbamate is unique due to its specific structure that combines the stability of the tert-butyl group with the reactivity of the carbamate linkage. This makes it particularly useful in synthetic chemistry for protecting amine groups under a variety of conditions .
Propriétés
Formule moléculaire |
C18H24N2O4 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3-methylbutan-2-yl]carbamate |
InChI |
InChI=1S/C18H24N2O4/c1-11(2)14(19-17(23)24-18(3,4)5)10-20-15(21)12-8-6-7-9-13(12)16(20)22/h6-9,11,14H,10H2,1-5H3,(H,19,23)/t14-/m1/s1 |
Clé InChI |
WFHCPSYWHVHJPZ-CQSZACIVSA-N |
SMILES isomérique |
CC(C)[C@@H](CN1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)C(CN1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





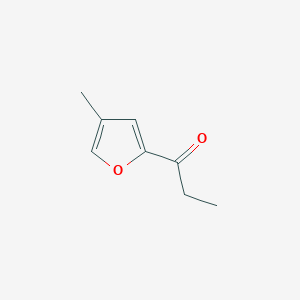
![N-(9-ethyl-9H-carbazol-3-yl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B15249168.png)
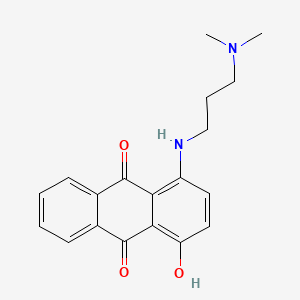
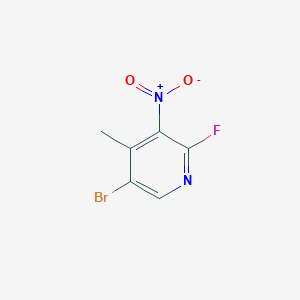
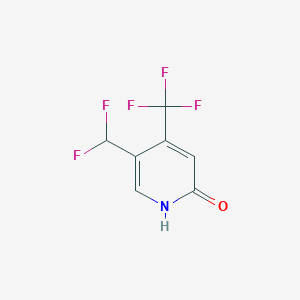
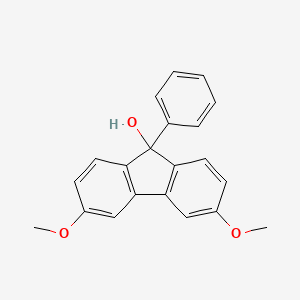
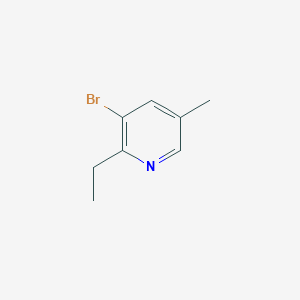
![7-(Pyridin-3-ylmethyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15249209.png)



